

Alloxan Tetrahydrate: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Alloxan tetrahydrate*

Cat. No.: *B1280060*

[Get Quote](#)

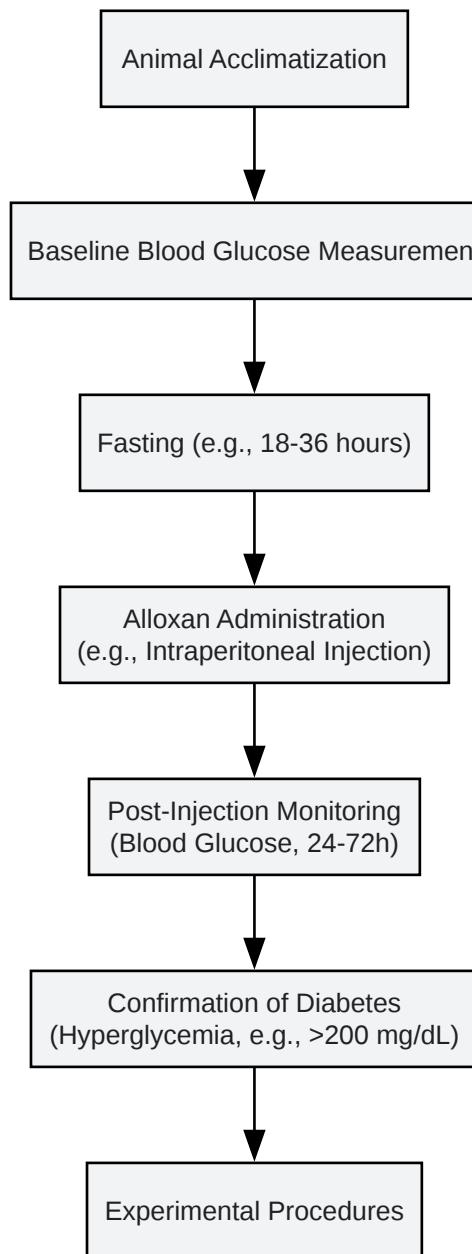
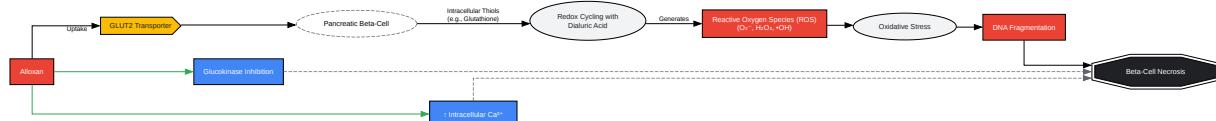
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the chemical properties of **alloxan tetrahydrate**, its application in inducing experimental diabetes, and the underlying molecular mechanisms.

Alloxan is a toxic glucose analogue widely utilized in biomedical research to induce a state of insulin-dependent diabetes mellitus in animal models, which closely mimics Type 1 diabetes in humans.^{[1][2]} Its selective cytotoxic action on the insulin-producing beta-cells of the pancreatic islets makes it an invaluable tool for studying the pathophysiology of diabetes and for screening potential anti-diabetic therapeutics.^{[3][4]} This document outlines the key chemical characteristics of **alloxan tetrahydrate**, detailed experimental protocols for its use, and the signaling pathways implicated in its diabetogenic activity.

Core Chemical and Physical Properties

Alloxan tetrahydrate is the hydrated form of alloxan, a pyrimidine derivative. Understanding its fundamental properties is crucial for its proper handling, storage, and application in experimental settings.

Property	Value	Reference
CAS Number	6010-91-9	[5] [6]
Molecular Formula	C ₄ H ₁₀ N ₂ O ₈	[7] [8]
Molecular Weight	214.13 g/mol	[5] [6] [7]
Melting Point	Approximately 245°C (decomposes)	[9] [10]
Solubility	Freely soluble in water. Soluble in acetone, alcohol, and methanol.	[11] [12]
pKa	6.63 at 25°C	[11] [13]
Appearance	White solid	[11]



Mechanism of Diabetogenic Action

The diabetogenic activity of alloxan is a consequence of its selective uptake and cytotoxic effects on pancreatic beta-cells.[\[1\]](#) The process is primarily mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.[\[3\]](#)[\[4\]](#)[\[14\]](#)

Alloxan's structural similarity to glucose facilitates its preferential accumulation in beta-cells via the GLUT2 glucose transporter.[\[1\]](#)[\[14\]](#) Once inside the cell, alloxan participates in a redox cycle with its reduction product, dialuric acid, in the presence of intracellular thiols such as glutathione.[\[14\]](#)[\[15\]](#) This cyclic reaction generates superoxide radicals, which are then dismutated to hydrogen peroxide.[\[3\]](#) In a final, iron-catalyzed step, highly reactive hydroxyl radicals are formed.[\[14\]](#)[\[15\]](#) These ROS cause significant damage to cellular components, including DNA fragmentation and ultimately lead to the necrosis of beta-cells.[\[3\]](#)[\[14\]](#) Pancreatic beta-cells are particularly susceptible to this oxidative assault due to their relatively low antioxidant defense capacity.[\[14\]](#)

Beyond ROS generation, alloxan also exerts its toxicity by inhibiting key cellular enzymes. It is a potent inhibitor of glucokinase, the glucose sensor in beta-cells, thereby disrupting glucose-stimulated insulin secretion.[\[14\]](#)[\[16\]](#) Furthermore, alloxan can disturb intracellular calcium

homeostasis, leading to a massive increase in cytosolic calcium concentration, which contributes to the rapid destruction of beta-cells.[3][17]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Alloxan - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]
- 5. scbt.com [scbt.com]
- 6. scbt.com [scbt.com]
- 7. Alloxan tetrahydrate | C4H10N2O8 | CID 71444754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bocsci.com [bocsci.com]
- 9. chembk.com [chembk.com]
- 10. ALLOXAN TETRAHYDRATE | 6010-91-9 [chemicalbook.com]
- 11. Alloxan | C4H2N2O4 | CID 5781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ALLOXAN MONOHYDRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. chembk.com [chembk.com]
- 14. The mechanisms of alloxan- and streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. researchgate.net [researchgate.net]
- 17. Role of Ca²⁺ in alloxan-induced pancreatic beta-cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Alloxan Tetrahydrate: A Technical Guide for Researchers in Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1280060#chemical-properties-of-alloxan-tetrahydrate-for-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com